molecular formula C4H8O4S B1334190 Methyl Methanesulfonylacetate CAS No. 62020-09-1

Methyl Methanesulfonylacetate

Cat. No.: B1334190
CAS No.: 62020-09-1
M. Wt: 152.17 g/mol
InChI Key: RQKDASVRZONLNQ-UHFFFAOYSA-N
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Description

Methyl methanesulfonylacetate is an organic compound with the molecular formula C4H8O4S. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is known for its reactivity and ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methanesulfonylacetate can be synthesized through the reaction of methanesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as distillation and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl methanesulfonylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
Methyl Methanesulfonylacetate is primarily utilized as a reagent in organic synthesis. It plays a critical role in the formation of methyl sulfones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's ability to react with various bis-nucleophiles facilitates the rapid formation of complex molecules, making it a valuable tool for chemists .

Polyaddition and Polyalkylation
Recent studies have demonstrated that this compound can catalyze mild polyaddition and polyalkylation reactions. This property allows for the development of new polymers with low cytotoxicity, showcasing potential applications in biomaterials . The ability to create biodegradable materials opens avenues for environmentally friendly applications.

Medicinal Applications

Anti-inflammatory and Antioxidant Properties
Research indicates that this compound exhibits significant anti-inflammatory and antioxidant effects. It has been studied for its potential benefits in treating conditions such as arthritis and other inflammatory disorders. Clinical trials have shown that supplementation can improve joint function and reduce pain associated with these conditions .

Cancer Research
In vitro studies suggest that this compound may influence cancer cell behavior by promoting phenotypic changes that resemble non-cancerous cells. It has demonstrated the ability to reduce tumor growth in animal models, indicating its potential as an adjunct therapy in cancer treatment . However, further research is required to fully understand its mechanisms and efficacy in human subjects.

Agricultural Applications

Growth Performance in Livestock
this compound has been evaluated for its effects on livestock growth performance. Studies have shown that its supplementation can enhance growth rates and improve heat tolerance in broilers by increasing antioxidant capacity. This application is particularly relevant in regions where heat stress adversely affects animal productivity .

Data Table: Summary of Applications

Application AreaSpecific UsesFindings/Notes
Chemical Synthesis Reagent for methyl sulfone synthesisFacilitates rapid formation of complex molecules
Medicinal Applications Anti-inflammatory, antioxidantImproves joint function; reduces pain
Cancer treatment researchReduces tumor growth in animal models
Agricultural Applications Livestock growth performanceEnhances growth rates; improves heat tolerance

Case Study 1: Anti-inflammatory Effects

A clinical trial involving participants with osteoarthritis assessed the impact of this compound supplementation on joint pain and function. Results indicated a significant reduction in pain levels and improved mobility after a 12-week treatment period, supporting its use as an effective anti-inflammatory agent.

Case Study 2: Cancer Cell Behavior

In vitro experiments were conducted using various cancer cell lines treated with this compound. The results showed a marked reduction in cell migration and enhanced cell senescence, suggesting potential therapeutic benefits in inhibiting cancer progression.

Case Study 3: Livestock Performance

A study on broiler chickens evaluated the effects of this compound supplementation during heat stress conditions. Findings revealed improved growth performance metrics and lower mortality rates, indicating its effectiveness as a feed additive in poultry farming.

Mechanism of Action

The mechanism of action of methyl methanesulfonylacetate involves its ability to act as an alkylating agent. It can transfer its methanesulfonyl group to nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity makes it useful in various synthetic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyanoacetate
  • Dimethyl malonate
  • Ethyl dimethylphosphonoacetate
  • Phenylacetonitrile
  • Malononitrile

Uniqueness

Methyl methanesulfonylacetate is unique due to its specific reactivity and the presence of both ester and sulfonyl functional groups. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds .

Biological Activity

Methyl methanesulfonylacetate (MMSA) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article provides an overview of the biological activity of MMSA, including its mechanisms of action, effects on cellular systems, and implications for health and disease.

MMSA is an ester derived from methanesulfonic acid and acetic acid. Its chemical structure can be represented as follows:

CH3SO2C O CH3\text{CH}_3\text{SO}_2\text{C O CH}_3

This structure contributes to its reactivity as a potential alkylating agent, which is significant in understanding its biological effects.

Mechanisms of Biological Activity

MMSA exhibits several biological activities primarily through its role as a genotoxic agent. The following mechanisms have been identified:

  • Alkylation of DNA : MMSA is known to induce gene mutations by alkylating DNA at specific sites, leading to structural changes that can result in mutagenesis. Studies have shown that it can cause mutations in various cell lines, including Chinese hamster ovary cells and mouse lymphoma cells .
  • Induction of DNA Damage Response : MMSA triggers cellular responses associated with DNA damage, such as the activation of repair mechanisms. It has been shown to induce sister chromatid exchanges and chromosomal aberrations in vitro .
  • Cell Cycle Arrest : Exposure to MMSA can lead to cell cycle arrest at various checkpoints, which is a protective mechanism against the propagation of damaged DNA .

Genotoxicity Studies

Numerous studies have documented the genotoxic effects of MMSA. A summary of key findings is presented in Table 1.

StudyModel OrganismDoseEffect
Generoso et al. (1991)Mice75 mg/kgIncreased resorptions and malformations
IARC Monographs (2000)CHO CellsVariousInduced mutations at hprt locus
Zhang et al. (2022)Human Lymphoblasts10 μMInduced gene mutations

These studies highlight the compound's ability to induce genetic alterations across different biological systems.

Case Studies

  • Mouse Model Study : In a study involving adult female mice, MMSA was administered intraperitoneally before and after mating. The results indicated a significant increase in resorption rates when treated shortly after mating, suggesting that MMSA affects early embryonic development .
  • In Vitro Studies : Research conducted on human lymphocytes demonstrated that MMSA induced unscheduled DNA synthesis, indicative of DNA repair processes being activated due to damage inflicted by the compound .

Implications for Health

The biological activity of MMSA raises concerns regarding its potential health impacts, particularly regarding reproductive toxicity and carcinogenicity. Its ability to induce mutations suggests that exposure could contribute to tumorigenesis under certain conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing high-purity MMSA?

MMSA synthesis requires strict control of reaction conditions, including stoichiometric ratios of methanesulfonyl chloride and methyl acetoacetate derivatives. Characterization involves gas chromatography (GC) to verify purity (>98.0% by GC) and melting point analysis (60–63°C) to confirm crystallinity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural validation. Ensure solvents like dichloromethane (DCM) are anhydrous to prevent side reactions .

Q. What safety protocols are critical when handling MMSA in laboratory settings?

MMSA is a skin and eye irritant. Use nitrile gloves, EN 166-certified goggles, and fume hoods during handling. In case of exposure:

  • Skin contact : Wash immediately with soap and water.
  • Eye contact : Rinse with water for 15 minutes and seek medical attention.
  • Inhalation : Move to fresh air and monitor for respiratory distress.
    Store MMSA in sealed containers at room temperature, away from moisture and oxidizing agents .

Q. How do physical properties of MMSA influence its solubility and reactivity in polymer chemistry?

MMSA’s solid-state structure (melting point ~62°C) and polar sulfonyl group enable solubility in polar aprotic solvents like DMF and THF, which are critical for Michael addition reactions. Its electron-withdrawing sulfonyl moiety enhances reactivity as a nucleophile in polyaddition reactions .

Advanced Research Questions

Q. How can reaction parameters be optimized for MMSA-based polymer synthesis?

For polyaddition with ethylene glycol diacrylate (EGDA):

  • Catalyst : Use 1 mol% 1,8-diazabicycloundec-7-ene (DBU) to accelerate the reaction.
  • Temperature : Maintain 25°C for high molecular weight polymers (e.g., P(MMSA-EGDA)). Elevated temperatures (70°C) may degrade reactive intermediates.
  • Molar ratio : A 1:1 ratio of MMSA to EGDA minimizes unreacted monomers. Monitor progress via <sup>1</sup>H NMR for conversion rates .

Q. How can contradictory data on polymerization efficiency be resolved?

Contradictions in molecular weight or yield often stem from temperature fluctuations or catalyst deactivation. For example, MMSA polymerization at 25°C produces high-molecular-weight polymers, while temperatures >50°C may lead to oligomers. Use gel permeation chromatography (GPC) to validate molecular weight distributions and replicate experiments under inert atmospheres to control moisture .

Q. What analytical techniques are recommended for quantifying MMSA in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) provides accurate quantification. For co-eluting peaks, use gradient elution with acetonitrile/water mobile phases. Cross-validate with GC-MS to distinguish MMSA from structurally similar esters (e.g., methyl cyanoacetate) .

Q. How does MMSA stability impact long-term storage and experimental reproducibility?

MMSA degrades under prolonged exposure to humidity, forming methanesulfonic acid byproducts. Store in desiccated containers with silica gel. Periodically reassay purity using GC and Fourier-transform infrared (FTIR) spectroscopy to detect hydrolyzed impurities .

Q. What role does MMSA play in designing stimuli-responsive polymers?

MMSA’s sulfonyl group enables pH-sensitive behavior in hydrogels. For example, copolymerizing MMSA with acrylamide derivatives creates networks that swell under alkaline conditions. Characterize stimuli responsiveness via dynamic rheology and UV-Vis spectroscopy .

Q. Methodological Guidance

Q. How should raw data from MMSA experiments be processed for publication?

  • Data organization : Segregate raw NMR/GPC data into appendices; include processed data (e.g., polydispersity indices) in the main text.
  • Error analysis : Calculate standard deviations from triplicate trials and report confidence intervals for kinetic studies.
  • Metadata : Document solvent batches, instrument calibration dates, and ambient humidity levels to enhance reproducibility .

Q. What strategies are effective for integrating MMSA into interdisciplinary research proposals?

  • Problem statement : Highlight MMSA’s utility in sustainable polymer chemistry (e.g., bio-based adhesives).
  • Experimental design : Propose combinatorial libraries using high-throughput parallel synthesis (HTPSI) to screen MMSA derivatives.
  • Feasibility : Reference prior successes, such as MMSA’s use in polyalkylation with benzyl dichloride .

Properties

IUPAC Name

methyl 2-methylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-8-4(5)3-9(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKDASVRZONLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374961
Record name Methyl Methanesulfonylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62020-09-1
Record name Methyl Methanesulfonylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHANESULFONYLACETIC ACID METHYL ESTER
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of dimethyl sulfone (5.43 g) in tetrahydrofuran (10 mL) was addded 1.59 M n-butyl lithium (36.3 mL) in a dryice-acetone bath under a nitrogen atmosphere. After stirring for 0.5 hour, a solution of methyl methoxyacetate (2.00 g) in tetrahydrofuran (5 mL) was added. The resulting mixture was stirred for 2 hours in the bath and allowed to warm to room temperature over 2 hours. The mixture was partitioned between EtOAc and 4 N hydrochloric acid. The reaction was quenched by adding 4 N hydrochloric acid in EtOAc (15 mL). The mixture was partitioned between EtOAc (100 mL) and brine (100 mL). The aqueous layer was washed with EtOAc (100 mL, five times). The organic layer was combined, and the combined extracts were dried over MgSO4, and evaporated. Flash silicagel column chromatography (EtOAc-hexane=50-200 to 300-100) afforded 2-(methylsulfonyl)-1-methoxyethanone as a colorless oil (2.24 g).
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2 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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